1H-Pyrrolo[2,3-b]pyridine, 4-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-
Description
The compound 1H-Pyrrolo[2,3-b]pyridine, 4-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]- (hereafter referred to as 4-Iodo-SEM-pyrrolopyridine) is a halogenated heterocyclic derivative featuring a fused pyrrolo[2,3-b]pyridine core. Key structural features include:
- Iodo substituent at the 4-position, which serves as a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
- SEM group ([2-(trimethylsilyl)ethoxy]methyl) at the 1-position, protecting the pyrrole nitrogen during synthetic modifications .
This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and immunomodulators . Its iodine substituent enhances electrophilicity, enabling efficient functionalization at the 4-position.
Properties
Molecular Formula |
C13H19IN2OSi |
|---|---|
Molecular Weight |
374.29 g/mol |
IUPAC Name |
2-[(4-iodopyrrolo[2,3-b]pyridin-1-yl)methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C13H19IN2OSi/c1-18(2,3)9-8-17-10-16-7-5-11-12(14)4-6-15-13(11)16/h4-7H,8-10H2,1-3H3 |
InChI Key |
NBXVGVAXMSXJIA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=CC2=C(C=CN=C21)I |
Origin of Product |
United States |
Preparation Methods
SEM Protection of the Pyrrolopyridine NH Group
The SEM group is introduced early in the synthesis to prevent unwanted side reactions at the NH position. This is typically achieved using SEM-Cl (2-(trimethylsilyl)ethoxymethyl chloride) in the presence of a non-nucleophilic base such as sodium hydride (NaH) or diisopropylethylamine (DIPEA). For example, SEM protection of 4-chloro-1H-pyrrolo[2,3-b]pyridine proceeds in >90% yield under anhydrous conditions in tetrahydrofuran (THF).
Key Reaction Conditions:
-
Solvent: THF or dichloromethane (DCM)
-
Base: NaH or DIPEA
-
Temperature: 0°C to room temperature
Regioselective Iodination at Position 4
Lithium Diisopropylamide (LDA)-Mediated Iodination
For substrates resistant to EAS, LDA-induced deprotonation followed by iodine quenching offers an alternative. In one study, treatment of SEM-protected pyrrolopyridine with 3 equivalents of LDA at -78°C in THF, followed by iodine addition, yielded the 4-iodo product in 45% yield. However, scalability issues and side products (e.g., diiodinated species) limit its utility.
Challenges in Iodination and Optimization
Competing Reaction Pathways
The presence of multiple reactive positions on the pyrrolopyridine ring necessitates careful optimization. For instance, iodination of the SEM-protected intermediate 7 (4-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine) with LDA resulted in only 8% conversion to the desired 4-iodo product, with significant reduction at C-4 observed as a competing pathway.
Comparative Analysis of Synthetic Routes
The table below summarizes two primary routes to the target compound:
| Route | Steps | Key Reagents | Yield | Challenges |
|---|---|---|---|---|
| A | SEM protection → Iodination at C-4 | SEM-Cl, NIS, BF3·OEt2 | 65–75% | Competing iodination at C-2/C-6 |
| B | SEM protection → LDA-mediated iodination | SEM-Cl, LDA, I2 | 45% | Low conversion, side reactions |
Route A is preferred for scalability, while Route B remains a niche option for substrates incompatible with Lewis acids.
Purification and Characterization
Final purification is typically accomplished via silica gel chromatography using ethyl acetate/hexane gradients. The SEM group’s lipophilic nature aids in separation from polar byproducts. Nuclear magnetic resonance (NMR) spectroscopy confirms regioselectivity, with characteristic shifts observed for the SEM-protected NH (δ 5.4–5.6 ppm) and aromatic protons (δ 7.2–8.1 ppm). High-resolution mass spectrometry (HRMS) provides additional validation of molecular weight .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine, 4-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) are commonly used, with reagents like boronic acids.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyrrolopyridine derivatives .
Scientific Research Applications
Medicinal Chemistry
Inhibition of SGK-1 Kinase:
One of the primary applications of 1H-Pyrrolo[2,3-b]pyridine derivatives is their role as inhibitors of serum/glucocorticoid-regulated kinase 1 (SGK-1). This kinase is involved in several physiological processes including electrolyte balance and cell proliferation. The inhibition of SGK-1 activity has potential therapeutic implications for treating renal and cardiovascular diseases, as well as conditions characterized by excessive cell proliferation .
Anticancer Activity:
Research indicates that specific derivatives of 1H-Pyrrolo[2,3-b]pyridine exhibit anticancer properties. These compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. Studies have shown promising results in preclinical models, suggesting their potential as novel chemotherapeutic agents .
Biological Research
Neuroprotective Effects:
Recent studies have highlighted the neuroprotective effects of 1H-Pyrrolo[2,3-b]pyridine derivatives. These compounds have been shown to protect neuronal cells from oxidative stress and apoptosis, making them candidates for further investigation in neurodegenerative disease models such as Alzheimer's and Parkinson's disease. Their ability to modulate neuroinflammatory responses adds another layer to their therapeutic potential .
Enzyme Inhibition:
The compound has also been studied for its ability to inhibit various enzymes involved in metabolic pathways. For instance, it has been shown to impact enzymes related to glucose metabolism and lipid synthesis, which could have implications for treating metabolic disorders such as diabetes and obesity .
Material Science
Synthesis of Functional Materials:
In material science, 1H-Pyrrolo[2,3-b]pyridine derivatives are being explored for their utility in synthesizing functional materials. Their unique chemical structure allows for the development of polymers and composites with enhanced thermal stability and electrical conductivity. These materials could find applications in electronic devices and sensors .
Data Table: Summary of Applications
| Application Area | Specific Use | Potential Impact |
|---|---|---|
| Medicinal Chemistry | Inhibition of SGK-1 Kinase | Treatment of renal/cardiovascular diseases |
| Anticancer Activity | Novel chemotherapeutic agents | |
| Biological Research | Neuroprotective Effects | Potential treatment for neurodegenerative diseases |
| Enzyme Inhibition | Implications for metabolic disorders | |
| Material Science | Synthesis of Functional Materials | Applications in electronics and sensors |
Case Studies
Case Study 1: SGK-1 Inhibition
A study published in a peer-reviewed journal demonstrated that a derivative of 1H-Pyrrolo[2,3-b]pyridine effectively inhibited SGK-1 activity in vitro. The results indicated a significant reduction in sodium retention in renal cells, suggesting a therapeutic avenue for managing hypertension and fluid retention disorders.
Case Study 2: Anticancer Properties
In a preclinical trial involving various cancer cell lines, a specific derivative exhibited cytotoxic effects at low micromolar concentrations. The study concluded that these compounds could serve as the basis for developing new anticancer therapies targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 4-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]- involves its interaction with specific molecular targets, such as fibroblast growth factor receptors (FGFRs). By inhibiting these receptors, the compound can disrupt signaling pathways involved in cell growth and survival, leading to reduced proliferation and increased apoptosis of cancer cells .
Comparison with Similar Compounds
Substituent Effects: Halogens and Reactivity
The reactivity and applications of SEM-protected pyrrolo[2,3-b]pyridines are heavily influenced by halogen substituents. Below is a comparative analysis:
Key Observations:
- Iodine vs. Bromine: The 4-iodo derivative exhibits faster oxidative addition in palladium-catalyzed reactions compared to bromo analogs, enabling milder reaction conditions .
- Chlorine Substitution: Dichloro derivatives (e.g., 4,6-dichloro) offer multiple sites for nucleophilic aromatic substitution but require harsher conditions due to lower leaving-group ability .
Physicochemical Properties
| Property | 4-Iodo-SEM-pyrrolopyridine | 4-Bromo-SEM-pyrrolopyridine | 4,6-Dichloro-SEM-pyrrolopyridine |
|---|---|---|---|
| LogP | ~3.5 (estimated) | ~3.2 | ~2.8 |
| Solubility | Low (DMSO-soluble) | Moderate | Moderate |
| Stability | Light-sensitive | Stable | Stable |
Biological Activity
1H-Pyrrolo[2,3-b]pyridine derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. Among these compounds, 1H-Pyrrolo[2,3-b]pyridine, 4-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]- stands out for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Chemical Formula : C12H16N2O2Si
- Molecular Weight : 248.34 g/mol
- SMILES Notation : Ic1ccnc2[nH]ccc12CC(OCCSi(C)(C)C)C
This compound features a pyrrolo[2,3-b]pyridine core with an iodine substituent at the 4-position and a trimethylsilyl ether at the 1-position.
Research indicates that compounds within the pyrrolo[2,3-b]pyridine class often act as inhibitors of specific kinases, particularly SGK-1 (serum/glucocorticoid-regulated kinase 1), which is implicated in various cellular processes including cell survival and proliferation. The inhibition of SGK-1 has been linked to therapeutic effects in diseases such as cancer and diabetes .
Antitumor Activity
Studies have shown that 1H-Pyrrolo[2,3-b]pyridine derivatives exhibit significant antitumor properties. For instance:
- Cell Line Studies : In vitro testing against various cancer cell lines demonstrated that these compounds can induce apoptosis and inhibit cell proliferation.
- Mechanistic Insights : The antitumor effect is mediated through the modulation of signaling pathways associated with cell cycle regulation and apoptosis .
Antimicrobial Properties
The compound also displays antimicrobial activity against a range of pathogens:
- Testing Against Bacteria : In vitro assays revealed that certain derivatives exhibit inhibitory effects on Gram-positive and Gram-negative bacteria.
- Potential Applications : The antimicrobial activity suggests potential use in treating infections caused by resistant strains .
Neuroprotective Effects
Recent studies have explored the neuroprotective properties of pyrrolo[2,3-b]pyridine derivatives:
- Mechanisms : These compounds may protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases .
- Case Studies : Specific derivatives have shown promise in models of Alzheimer's disease by reducing amyloid-beta toxicity .
Case Studies
Q & A
Q. Q1: What are the optimal conditions for introducing the 2-(trimethylsilyl)ethoxy]methyl (SEM) protecting group during the synthesis of 4-iodo-1H-pyrrolo[2,3-b]pyridine derivatives?
A: The SEM group is typically introduced via alkylation under basic conditions. For example, NaH in THF at 0°C to room temperature (rt) with SEM-Cl or SEM-OTs as the alkylating agent. This method minimizes side reactions and ensures high yields (~75–99%) for N1-protected intermediates . Post-reaction purification via silica gel chromatography or crystallization (e.g., using THF/hexane) is critical to isolate the SEM-protected product.
Q. Q2: How can researchers address iodine substitution instability during coupling reactions (e.g., Suzuki-Miyaura) with 4-iodo-pyrrolo[2,3-b]pyridine?
A: Iodine substituents are prone to protodeiodination under harsh conditions. Use mild catalytic systems (e.g., Pd(PPh₃)₄ with K₂CO₃ in dioxane/H₂O at 105°C) and avoid prolonged heating. Monitor reaction progress via TLC or LC-MS to prevent over-dehalogenation. Post-reaction purification by flash chromatography or preparative HPLC ensures removal of deiodinated byproducts .
Structural Characterization
Q. Q3: What spectroscopic techniques are essential for confirming the SEM-protected 4-iodo-pyrrolo[2,3-b]pyridine structure?
A:
- ¹H/¹³C NMR : Key signals include the SEM group’s trimethylsilyl protons (δ ~0.0–0.5 ppm) and ethyleneoxy protons (δ ~3.4–3.8 ppm). The pyrrolo[2,3-b]pyridine aromatic protons appear as distinct doublets (δ 7.2–8.5 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with isotopic patterns matching iodine (1:1 ratio for M⁺ and M+2 due to ¹²⁷I and ¹²⁹I isotopes).
- FT-IR : Absence of N-H stretches (~3400 cm⁻¹) confirms SEM protection .
Biological Activity and Structure-Activity Relationships (SAR)
Q. Q4: How does the 4-iodo substituent influence the biological activity of pyrrolo[2,3-b]pyridine derivatives as kinase inhibitors?
A: The 4-iodo group enhances hydrophobic interactions in kinase ATP-binding pockets (e.g., FGFR1). SAR studies show that iodine’s bulkiness and electron-withdrawing properties improve binding affinity. For example, compound 4h (FGFR1 IC₅₀ = 7 nM) retains iodine for hinge-region interactions with Asp641, while SEM protection improves solubility and bioavailability .
Q. Q5: What strategies mitigate off-target effects when designing pyrrolo[2,3-b]pyridine-based inhibitors?
A:
- Substituent optimization : Replace SEM with polar groups (e.g., PEG linkers) to reduce lipophilicity and improve selectivity.
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with non-target kinases.
- Kinome-wide profiling : Test against panels of >100 kinases to identify selectivity outliers .
Advanced Synthetic Challenges
Q. Q6: How can researchers resolve conflicting data on nitro group reduction in 3-nitro-pyrrolo[2,3-b]pyridine intermediates?
A: Discrepancies arise from competing reduction pathways (e.g., over-reduction to amines vs. partial reduction to hydroxylamines). Use controlled conditions:
Q. Q7: What are the pitfalls in synthesizing 5-substituted pyrrolo[2,3-b]pyridines via cross-coupling?
A: Steric hindrance from the SEM group can suppress coupling efficiency. Solutions include:
- Microwave-assisted synthesis : Accelerate reaction rates (e.g., 150°C, 20 min) to overcome steric barriers.
- Buchwald-Hartwig conditions : Use t-BuBrettPhos-Pd-G3 for challenging arylations .
Computational and Mechanistic Insights
Q. Q8: How can ionization potential (IP) calculations guide the design of pyrrolo[2,3-b]pyridine-based antifungal agents?
A: Semiempirical methods (e.g., PM6) correlate IP with fungicidal activity. Lower IP values (e.g., <8.5 eV) enhance electron transfer to fungal redox enzymes. For example, 3-nitro derivatives exhibit stronger activity against Pyricularia oryzae (rice blast) due to favorable IP profiles .
Q. Q9: What molecular dynamics (MD) parameters predict SEM group stability in aqueous environments?
A: Simulate SEM-protected derivatives in explicit solvent (e.g., TIP3P water) using AMBER or GROMACS. Key metrics:
- Hydrolysis half-life : SEM groups with longer ethyleneoxy chains (>2 carbons) resist acidic hydrolysis (pH <5).
- Solvent-accessible surface area (SASA) : Lower SASA values (<200 Ų) indicate better SEM stability .
Safety and Handling
Q. Q10: What safety protocols are recommended for handling iodinated pyrrolo[2,3-b]pyridines?
A:
- Ventilation : Use fume hoods to prevent inhalation of iodine vapor.
- PPE : Nitrile gloves and lab coats to avoid dermal exposure.
- Waste disposal : Collect halogenated waste in amber glass containers for incineration. Toxicity data are limited, but assume mutagenic potential based on structural analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
